molecular formula C19H24N2O4 B15145363 tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate

tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate

Cat. No.: B15145363
M. Wt: 344.4 g/mol
InChI Key: ODUGNRJWKXMSPZ-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate: is a complex organic compound with a molecular weight of 34441 g/mol It is characterized by the presence of a tert-butyl carbamate group and a 1,3-dioxoisoindoline moiety, linked through a hex-4-en-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate typically involves the following steps:

    Formation of the 1,3-dioxoisoindoline moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.

    Attachment of the hex-4-en-2-yl chain: This step involves the alkylation of the 1,3-dioxoisoindoline intermediate with an appropriate alkyl halide.

    Introduction of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hex-4-en-2-yl chain, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the 1,3-dioxoisoindoline moiety, converting it to a more reduced form such as a dihydroisoindoline.

    Substitution: The tert-butyl carbamate group can be substituted under appropriate conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dihydroisoindoline derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a protecting group for amines in organic synthesis.

Biology:

  • Potential use in the development of enzyme inhibitors.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as a prodrug, where the tert-butyl carbamate group can be cleaved to release an active drug.
  • Explored for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a prodrug, where enzymatic cleavage of the tert-butyl carbamate group releases the active drug. This active drug can then interact with its target, such as an enzyme or receptor, to exert its effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • tert-butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate
  • tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)propyl]carbamate

Comparison:

  • tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate is unique due to its hex-4-en-2-yl chain, which imparts specific chemical properties and reactivity.
  • The presence of the 1,3-dioxoisoindoline moiety is a common feature among similar compounds, contributing to their biological activity.
  • The tert-butyl carbamate group serves as a protecting group in all these compounds, but the specific structure and length of the alkyl chain can influence the compound’s overall properties and applications.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate

InChI

InChI=1S/C19H24N2O4/c1-5-6-9-13(20-18(24)25-19(2,3)4)12-21-16(22)14-10-7-8-11-15(14)17(21)23/h5-8,10-11,13H,9,12H2,1-4H3,(H,20,24)

InChI Key

ODUGNRJWKXMSPZ-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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